molecular formula C13H6F2N4S2 B11051653 3-(2,3-Difluorophenyl)-6-(thiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,3-Difluorophenyl)-6-(thiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11051653
M. Wt: 320.3 g/mol
InChI Key: VHXMVIQDNROZBY-UHFFFAOYSA-N
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Description

3-(2,3-DIFLUOROPHENYL)-6-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that belongs to the class of triazolothiadiazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-DIFLUOROPHENYL)-6-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the reaction of appropriate substituted phenyl and thienyl derivatives with triazole and thiadiazole precursors. One efficient method involves a one-pot catalyst-free procedure at room temperature, using dibenzoylacetylene and triazole derivatives . This method provides excellent yields and simplifies the synthesis process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-DIFLUOROPHENYL)-6-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and appropriate catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in a variety of new compounds with different functional groups.

Scientific Research Applications

3-(2,3-DIFLUOROPHENYL)-6-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,3-DIFLUOROPHENYL)-6-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, in antimicrobial applications, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-DIFLUOROPHENYL)-6-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE stands out due to the presence of both difluorophenyl and thienyl groups, which may enhance its biological activity and stability. Its unique combination of structural features makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C13H6F2N4S2

Molecular Weight

320.3 g/mol

IUPAC Name

3-(2,3-difluorophenyl)-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H6F2N4S2/c14-8-4-1-3-7(10(8)15)11-16-17-13-19(11)18-12(21-13)9-5-2-6-20-9/h1-6H

InChI Key

VHXMVIQDNROZBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=NN=C3N2N=C(S3)C4=CC=CS4

Origin of Product

United States

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